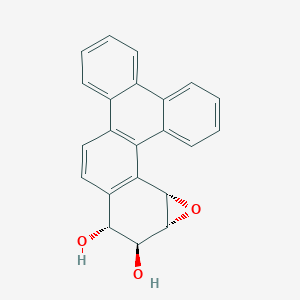
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple aromatic rings and an epoxide group. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the dihydroxylation of Benzo(g)chrysene followed by epoxidation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst, while the epoxidation is often carried out using m-chloroperoxybenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods
laboratory-scale synthesis methods are well-established and involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is extensively studied for its role in carcinogenesis. It forms DNA adducts, which can lead to mutations and cancer. This compound is used in research to understand the mechanisms of chemical carcinogenesis and to develop potential therapeutic interventions .
Wirkmechanismus
The compound exerts its effects by forming DNA adducts through its epoxide group. These adducts can cause mutations during DNA replication, leading to carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, particularly adenine and guanine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Dibenzo(a,l)pyrene
- Benzo(a)pyrene
Uniqueness
(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure, which includes a fjord region that influences its reactivity and interaction with DNA. This structural feature distinguishes it from other polycyclic aromatic hydrocarbons and contributes to its potent carcinogenic properties .
Eigenschaften
CAS-Nummer |
132832-27-0 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
GZHHSQMUVHHNOY-CLAROIROSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Key on ui other cas no. |
119479-44-6 132832-27-0 |
Synonyme |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















